5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
Overview
Description
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid, also known as DAPT, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of gamma-secretase, an enzyme that is involved in the processing of amyloid precursor protein (APP) and Notch receptors. DAPT has been shown to have a variety of effects on cellular processes, including cell differentiation, proliferation, and apoptosis.
Mechanism of Action
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid inhibits gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of APP and Notch receptors. This leads to a decrease in the production of beta-amyloid peptides and the activation of Notch signaling. This compound has also been shown to have other effects on cellular processes, including the regulation of cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cellular processes. It has been shown to regulate the differentiation of neural stem cells, the proliferation of cancer cells, and the apoptosis of immune cells. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has several advantages for lab experiments, including its high potency and specificity for gamma-secretase inhibition. However, it also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid research, including the development of more potent and specific gamma-secretase inhibitors, the investigation of this compound's effects on other cellular processes, and the exploration of this compound's potential therapeutic applications in diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in humans.
In conclusion, this compound is a potent inhibitor of gamma-secretase that has been widely used in scientific research to study the role of gamma-secretase in cellular processes. It has a variety of effects on cellular processes, including cell differentiation, proliferation, and apoptosis. While it has several advantages for lab experiments, it also has limitations and potential toxicity at high concentrations. There are several future directions for this compound research, including the development of more potent and specific gamma-secretase inhibitors and the investigation of this compound's potential therapeutic applications in diseases such as Alzheimer's disease and cancer.
Scientific Research Applications
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been widely used in scientific research as a tool for studying the role of gamma-secretase in cellular processes. It has been shown to inhibit the processing of APP and Notch receptors, leading to a decrease in the production of beta-amyloid peptides and the activation of Notch signaling. This compound has been used in a variety of experimental systems, including cell culture, animal models, and human clinical trials.
Properties
IUPAC Name |
5-[[3-[(3,5-dichlorophenyl)carbamoyl]thiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4S/c17-9-6-10(18)8-11(7-9)19-15(24)12-4-5-25-16(12)20-13(21)2-1-3-14(22)23/h4-8H,1-3H2,(H,19,24)(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBBTTXSSBNLQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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